molecular formula C5H7FO2 B050716 3-Fluorocyclobutanecarboxylic acid CAS No. 122665-96-7

3-Fluorocyclobutanecarboxylic acid

Cat. No.: B050716
CAS No.: 122665-96-7
M. Wt: 118.11 g/mol
InChI Key: LQXHCYIDZUPZNK-UHFFFAOYSA-N
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Description

3-Fluorocyclobutanecarboxylic acid is a valuable fluorinated building block extensively employed in medicinal chemistry and drug discovery research. This compound features a cyclobutane ring system, which introduces significant ring strain and conformational restraint, and a fluorine atom, a key bioisostere that can profoundly influence a molecule's physicochemical properties. The carboxylic acid functional group provides a versatile handle for further synthetic derivatization, enabling its incorporation into more complex target structures via amide coupling, esterification, and other conjugation techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHCYIDZUPZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595617, DTXSID201273464, DTXSID901283185
Record name 3-Fluorocyclobutane-1-carboxylic acid
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Record name trans-3-Fluorocyclobutanecarboxylic acid
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Record name cis-3-Fluorocyclobutanecarboxylic acid
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Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122665-96-7, 123812-79-3, 123812-78-2
Record name 3-Fluorocyclobutane-1-carboxylic acid
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Record name trans-3-Fluorocyclobutanecarboxylic acid
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Record name cis-3-Fluorocyclobutanecarboxylic acid
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Record name 3-fluorocyclobutane-1-carboxylic acid
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Record name trans-3-Fluorocyclobutane-1-carboxylic acid
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Foundational & Exploratory

3-Fluorocyclobutanecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluorocyclobutanecarboxylic Acid: Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal fluorinated building block for researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom onto the rigid cyclobutane scaffold imparts unique physicochemical properties that are highly desirable in medicinal chemistry and materials science. This document details the compound's fundamental properties, outlines robust synthetic pathways, describes state-of-the-art analytical methodologies for its characterization, and explores its applications, particularly in the development of novel therapeutics. The content is grounded in established scientific literature, providing field-proven insights and validated protocols to support advanced research and development endeavors.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] Fluorine's high electronegativity and small atomic radius can profoundly modulate a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with the conformationally constrained cyclobutane ring, these effects are amplified, offering a three-dimensional chemical space that is distinct from traditional aromatic systems.[3]

This compound emerges as a particularly valuable building block. It combines the rigid cyclobutane core, which can serve as a bioisostere for phenyl rings or other moieties, with a fluorine atom that enhances key pharmacokinetic properties.[3] The carboxylic acid group provides a versatile chemical handle for further synthetic elaboration, enabling its incorporation into a wide array of complex molecular architectures. Its derivatives have shown significant promise, most notably in the development of radiolabeled amino acids for Positron Emission Tomography (PET) imaging in oncology.[4][5] This guide serves as a senior-level resource for understanding and utilizing this potent synthetic intermediate.

Physicochemical Properties and Structural Data

The precise molecular characteristics of this compound are fundamental to its application. The fluorine substituent significantly influences the acidity of the carboxylic acid and the overall lipophilicity of the molecule.

Below is the chemical structure of this compound.

Caption: 2D Structure of this compound.

A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Solid (Typical)
CAS Number 481-34-5 (cis/trans mixture)
Acidity (pKa) Fluorination lowers the pKa compared to the non-fluorinated analog, increasing acidity.[3]
Lipophilicity (LogP) The impact on lipophilicity is stereoisomer-dependent; trans-isomers are generally more lipophilic.[3]

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the widespread application of this compound. Multigram syntheses have been developed, often starting from commercially available cyclobutanone.[6] The key transformation involves a nucleophilic fluorination step.

The diagram below illustrates a common synthetic pathway.

Synthesis_Pathway start Cyclobutanone step1 Protection & Esterification start->step1 intermediate1 Protected Cyclobutanone Ester step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Cyclobutanol Derivative step2->intermediate2 step3 Nucleophilic Fluorination (e.g., with DAST or Deoxo-Fluor®) intermediate2->step3 intermediate3 Protected 3-Fluorocyclobutane Ester step3->intermediate3 step4 Deprotection & Hydrolysis intermediate3->step4 end_product This compound step4->end_product

Caption: Generalized synthetic pathway to this compound.

Protocol: Representative Synthesis

The following protocol is a conceptual representation based on established methodologies for producing fluorinated cyclobutanes.[6][7]

Objective: To synthesize this compound from a cyclobutanol precursor.

Materials:

  • 3-Hydroxycyclobutanecarboxylic acid derivative (ester protected)

  • Diethylaminosulfur trifluoride (DAST) or similar fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Fluorination Reaction Setup: Dissolve the 3-hydroxycyclobutanecarboxylic acid ester precursor in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The reaction is performed at low temperature to control the reactivity of the fluorinating agent and minimize side reactions. An inert atmosphere prevents reactions with atmospheric moisture and oxygen.

  • Addition of Fluorinating Agent: Add DAST dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Causality: DAST is a nucleophilic fluorinating agent that replaces the hydroxyl group with fluorine via an Sₙ2-type mechanism. The slow warming ensures the reaction proceeds to completion.

  • Workup and Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃.

    • Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the DAST reaction, making the mixture safer to handle and facilitating extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification of Ester: Purify the crude fluorinated ester product using silica gel column chromatography.

  • Hydrolysis: Treat the purified ester with an aqueous solution of NaOH or LiOH to hydrolyze the ester to the corresponding carboxylate salt.

  • Acidification and Final Product Isolation: Acidify the aqueous solution with HCl to a pH of ~2. This protonates the carboxylate, causing the this compound to precipitate or become extractable into an organic solvent like ethyl acetate. Extract, dry, and concentrate the solvent to yield the final product.

    • Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in the next section.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Workflow: Purity and Identity Confirmation

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Dissolve sample in appropriate solvent (e.g., Acetonitrile, Methanol) hplc HPLC-UV/MS prep->hplc gcms GC-MS (with derivatization) prep->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr purity Determine Purity via Chromatographic Peak Area hplc->purity identity Confirm Molecular Weight (MS) & Structure (NMR) hplc->identity gcms->purity gcms->identity nmr->identity

Caption: Standard analytical workflow for this compound.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a primary method for assessing purity.[8] Reversed-phase columns are typically effective for separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is required prior to GC analysis.[9] The carboxyl group is converted into a less polar ester (e.g., a methyl or silyl ester), allowing for volatilization and separation. GC-MS is highly sensitive and provides definitive molecular weight information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: Provides information on the proton environment and stereochemistry.

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

    • ¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.

Applications in Research and Development

The unique properties of this compound make it a valuable building block in several areas of R&D.

Medicinal Chemistry and Drug Discovery

The primary application is in medicinal chemistry, where the fluorocyclobutane moiety acts as a saturated, three-dimensional bioisostere.

  • Improving Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common points of metabolic attack and increase a drug's half-life.[2]

  • Modulating Pharmacokinetics: Fluorine substitution can fine-tune lipophilicity and basicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • PET Imaging Agents: The most prominent application is in the synthesis of the synthetic amino acid analog anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine). This radiotracer is used in PET imaging for the diagnosis and staging of recurrent prostate cancer and other tumors.[4][11][12] Tumor cells often exhibit upregulated amino acid transport, leading to the accumulation of [¹⁸F]FACBC, which allows for clear visualization of malignant tissues.[11][13]

Materials Science

While less common than in pharmaceuticals, fluorinated building blocks are also of interest in materials science.[14] The incorporation of this compound into polymers can enhance thermal stability, chemical resistance, and modify dielectric properties. The carboxylic acid functionality allows it to be readily integrated into polymer backbones via esterification or amidation.[14]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally restricted core and a strategically placed fluorine atom provides a powerful lever for optimizing the properties of advanced molecules. From enhancing the pharmacokinetic profiles of new drug candidates to its validated role in clinically approved PET imaging agents, this building block offers significant advantages for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and application is essential for unlocking its full potential in the next generation of chemical innovation.

References

The Strategic Incorporation of Fluorine: A Technical Guide to 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic introduction of fluorine into molecular scaffolds has become a cornerstone of lead optimization and the development of novel therapeutics. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity and pKa—have made fluorinated building blocks indispensable tools for medicinal chemists. Among these, small, strained ring systems bearing fluorine have garnered significant interest due to their ability to provide novel three-dimensional exit vectors and conformational restriction. This guide provides a comprehensive technical overview of 3-Fluorocyclobutanecarboxylic acid, a valuable building block at the nexus of these two powerful concepts in drug design. Its IUPAC name is This compound , also referred to as 3-fluorocyclobutane-1-carboxylic acid .

The rigid cyclobutane core, when substituted with a fluorine atom, introduces a unique conformational bias and polarity that can profoundly influence a molecule's interaction with its biological target. The carboxylic acid functionality provides a versatile handle for further synthetic elaboration, making this compound a key intermediate for accessing a diverse range of fluorinated cyclobutane derivatives, including amines, alcohols, and amides.[1] This guide will delve into the synthesis, physicochemical properties, and applications of this important building block, providing researchers with the foundational knowledge to effectively leverage its potential in their drug discovery programs.

Synthetic Strategies for this compound

The synthesis of this compound and its precursors has been approached through several routes, often starting from commercially available cyclobutane derivatives. A common and effective strategy involves the fluorination of a 3-hydroxycyclobutanecarboxylic acid precursor, which can be derived from 3-oxocyclobutanecarboxylic acid.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A prevalent synthetic pathway commences with 3-oxocyclobutanecarboxylic acid, a commercially available starting material. This approach involves the reduction of the ketone followed by fluorination.

G start 3-Oxocyclobutanecarboxylic Acid step1 Reduction (e.g., NaBH4) start->step1 intermediate1 3-Hydroxycyclobutanecarboxylic Acid step1->intermediate1 step2 Fluorination (e.g., Deoxofluorinating agent) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow from 3-oxocyclobutanecarboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of 3-fluorocyclobutylamines from 3-oxocyclobutane carboxylic acid, which involves the formation of a 3-fluorocyclobutane intermediate.[2]

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol or ethanol) at 0 °C, sodium borohydride (NaBH4) is added portion-wise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of an acidic solution (e.g., dilute HCl) and the product, 3-hydroxycyclobutanecarboxylic acid, is extracted with an organic solvent.

Step 2: Deoxyfluorination

  • The dried 3-hydroxycyclobutanecarboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).

  • A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added dropwise at a low temperature (e.g., -78 °C).

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • Careful quenching with a saturated aqueous solution of sodium bicarbonate is performed, followed by extraction with an organic solvent.

  • The crude product is purified by column chromatography to yield this compound.

Physicochemical Properties: The Impact of Fluorine

The introduction of a fluorine atom onto the cyclobutane ring significantly modulates the physicochemical properties of the parent molecule. These changes are critical for understanding the potential behavior of this compound and its derivatives in a biological system.

PropertyValue (Predicted/Comparative)Rationale for Impact
IUPAC Name This compound-
Molecular Formula C₅H₇FO₂-
Molecular Weight 118.11 g/mol -
pKa Lower than cyclobutanecarboxylic acidThe high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing the acidity (lowering the pKa).[1]
logP Higher than cyclobutanecarboxylic acidThe fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The effect on logP can be influenced by the stereochemistry of the fluorine atom relative to other substituents.[2]

Applications in Drug Discovery and Development

The unique structural and electronic features of the 3-fluorocyclobutyl moiety make it an attractive component in the design of novel therapeutic agents. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles.

As a Bioisostere and Conformational Restrictor

The 3-fluorocyclobutyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or a carbonyl group, offering a different steric and electronic profile. The rigidity of the cyclobutane ring also restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity.

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.

Modulation of Pharmacokinetic Properties

As indicated by its predicted higher logP, the 3-fluorocyclobutyl moiety can increase the lipophilicity of a molecule. This can be strategically employed to enhance membrane permeability and absorption. However, the overall impact on properties like solubility and plasma protein binding needs to be carefully balanced during the drug design process.

Key Application: PET Imaging Agents

A prominent application of a derivative of this compound is in the field of Positron Emission Tomography (PET) imaging. The amino acid analogue, 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (commonly known as Fluciclovine F 18 or Axumin® ), is a clinically approved PET tracer for the detection of recurrent prostate cancer.

G start This compound step1 Synthetic Elaboration start->step1 intermediate1 1-Amino-3-fluorocyclobutane- 1-carboxylic acid step1->intermediate1 step2 Radiolabeling with [18F] intermediate1->step2 product Fluciclovine F 18 (PET Tracer) step2->product application Prostate Cancer Imaging product->application

Caption: Pathway from this compound to a PET imaging agent.

This radiotracer is transported into cancer cells via amino acid transporters, which are often upregulated in tumors. The presence of the fluorine-18 isotope allows for the visualization of areas of increased amino acid transport, thereby identifying sites of cancer recurrence.

Characterization Data

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is scarce, the following are expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton spectrum would be complex due to the cyclobutane ring puckering and coupling to the fluorine atom. One would expect to see multiplets for the cyclobutane protons, with the proton geminal to the fluorine atom showing a large doublet of triplets or a more complex pattern due to coupling with both the adjacent protons and the fluorine. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the four carbons of the cyclobutane ring and the carbonyl carbon. The carbon bearing the fluorine atom would appear as a doublet due to one-bond C-F coupling, and its chemical shift would be significantly downfield compared to the other methylene carbons. The other cyclobutane carbons may also show smaller couplings to the fluorine atom.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (118.04 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the fluorine atom.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a strained ring system and the potent electronic effects of fluorine provides a versatile platform for the design of novel molecules with enhanced biological and pharmacological properties. From its synthesis to its application in advanced medical imaging, this building block offers a wealth of opportunities for researchers and scientists. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into small molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among the diverse array of fluorinated building blocks, 3-Fluorocyclobutanecarboxylic acid stands out as a versatile scaffold. Its rigid four-membered ring introduces conformational constraint, a desirable feature in drug discovery for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in the synthesis of novel therapeutics.

Molecular Structure and Key Identifiers

This compound exists as cis and trans diastereomers, arising from the relative orientation of the fluorine and carboxylic acid substituents on the cyclobutane ring. The specific isomer used can have a significant impact on the biological activity and physical properties of its derivatives.

3-Fluorocyclobutanecarboxylic_acid_isomers cluster_cis cis-3-Fluorocyclobutanecarboxylic acid cluster_trans trans-3-Fluorocyclobutanecarboxylic acid cis cis trans trans

Caption: Chemical structures of cis and trans isomers of this compound.

Table 1: Key Identifiers for this compound

IdentifierValue
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol [1]
CAS Number 122665-96-7 (mixture of cis/trans isomers)[1]
123812-79-3 (trans isomer)[2]

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For this compound, these properties are influenced by the interplay between the polar carboxylic acid group, the electronegative fluorine atom, and the constrained cyclobutane ring.

Table 2: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound3,3-Difluorocyclobutanecarboxylic Acid (for comparison)
Melting Point (°C) Data not available49-52[3]
Boiling Point (°C) Data not available205[4]
pKa 4.35 (experimentally determined)Data not available
Aqueous Solubility Data not availableData not available

Note: Due to the limited availability of experimental data for this compound, data for the closely related 3,3-Difluorocyclobutanecarboxylic acid is provided for comparative purposes.

The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated counterpart, cyclobutanecarboxylic acid. An experimentally determined pKa of 4.35 for this compound supports this hypothesis.

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for building robust structure-activity relationships. Below are detailed, field-proven protocols for key experimental determinations.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

  • Packing the Sample: Invert the capillary and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

Melting_Point_Workflow A Dry & Powder Sample B Load Capillary Tube A->B C Pack Sample (2-3mm) B->C D Insert into Apparatus C->D E Rapid Heat to ~T-15°C D->E F Slow Heat (1-2°C/min) E->F G Record Onset & Completion T F->G

Caption: Workflow for Melting Point Determination.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode and a titrant delivery system (e.g., a burette) into the sample solution.

  • Titration: Titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

pKa_Determination_Workflow A Prepare Acid Solution B Calibrate pH Meter A->B C Titrate with Standard Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at 1/2 Equiv. Pt. F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination_Workflow A Add Excess Solid to Buffer B Equilibrate (Shake/Stir) A->B C Centrifuge & Filter B->C D Analyze Filtrate by HPLC C->D E Quantify Concentration D->E

Caption: Workflow for Aqueous Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of diastereomers. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The proton attached to the carbon bearing the fluorine atom will show coupling to fluorine (²JHF). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show five distinct resonances. The carbonyl carbon will be the most downfield signal (around 170-180 ppm). The carbon atom bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature of fluorinated organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer.

  • A strong C=O stretching absorption between 1700 and 1725 cm⁻¹.

  • A C-F stretching absorption, typically in the range of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 118. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique combination of conformational rigidity and the beneficial effects of fluorination. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive overview of its known characteristics and the established methodologies for their determination. A thorough understanding of these properties is essential for the rational design and development of novel drug candidates based on this promising scaffold. As research in this area continues, a more complete picture of the physicochemical landscape of this compound and its derivatives will undoubtedly emerge, further enabling its application in the pursuit of new and improved therapeutics.

References

An In-depth Technical Guide to the Solubility of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. 3-Fluorocyclobutanecarboxylic acid is a prime example of a fluorinated building block that offers a unique combination of a strained four-membered ring and the potent electronic effects of fluorine. Understanding the solubility of this compound is paramount for its effective application. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We delve into the molecular determinants of its solubility, provide detailed, self-validating experimental protocols for its determination, and offer a framework for data interpretation and application.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The cyclobutane ring provides a rigid scaffold that can orient substituents in well-defined spatial arrangements, while the fluorine atom can profoundly influence a molecule's physicochemical properties. The strategic placement of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity to biological targets[1]. Consequently, understanding the solubility of this compound, a critical parameter for drug formulation and bioavailability, is of utmost importance[2].

This guide will provide a deep dive into the factors governing the solubility of this compound. We will explore the interplay of its structural features and provide a robust framework for its experimental determination and analysis.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and those of the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point for predicting solubility[3]. For this compound, we must consider the contributions of the cyclobutane ring, the carboxylic acid group, and the fluorine atom.

Molecular Structure and Polarity

The presence of a highly electronegative fluorine atom and a polar carboxylic acid group introduces significant polarity to the this compound molecule. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.

cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis Weigh Weigh excess compound Add_Solvent Add precise volume of solvent Weigh->Add_Solvent Agitate Agitate at constant temperature (24-48h) Add_Solvent->Agitate Settle Allow solid to settle Agitate->Settle Filter Filter supernatant Settle->Filter Quantify Quantify concentration (e.g., HPLC) Filter->Quantify

References

An In-depth Technical Guide to the Predicted Crystal Structure of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry, notably in the synthesis of PET imaging agents and other bioactive molecules.[1][2] Its value lies in the unique conformational constraints and altered physicochemical properties imparted by the fluorinated cyclobutane scaffold. This guide provides a comprehensive analysis of the predicted crystal structure of this compound. In the absence of a publicly available experimentally determined crystal structure, this document synthesizes data from analogous fluorinated compounds and foundational principles of stereochemistry and crystallography to offer a reasoned, in-depth theoretical framework of its solid-state conformation, intermolecular interactions, and crystal packing.

Introduction: The Significance of Fluorinated Cyclobutanes

The incorporation of fluorine into organic molecules can profoundly influence their conformational preferences, pKa, lipophilicity, and metabolic stability. The cyclobutane motif, a four-membered ring, is inherently puckered to alleviate torsional strain.[3] The substitution pattern on this ring dictates the finer details of its conformation. In the case of this compound, the interplay between the electronegative fluorine atom and the hydrogen-bonding carboxylic acid group is expected to govern its three-dimensional structure and its interactions in the solid state. Understanding these features is critical for designing molecules with specific biological activities.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound has been reported, often starting from cyclobutanone.[4] A common synthetic route involves the nucleophilic fluorination of a suitable cyclobutane precursor. The resulting fluorinated intermediate can then be converted to the target carboxylic acid through various functional group transformations. The stereochemistry of the final product (cis or trans) is a crucial aspect of the synthesis, as it will significantly impact the molecule's shape and biological function.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Cyclobutanone intermediate1 Cyclobutane Precursor (with leaving group) start->intermediate1 Functionalization intermediate2 3-Fluorocyclobutane Intermediate intermediate1->intermediate2 Nucleophilic Fluorination product 3-Fluorocyclobutanecarboxylic Acid intermediate2->product Functional Group Transformation

Caption: A generalized synthetic workflow for this compound.

Protocol for Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is paramount for determining the crystal structure. A general approach for the crystallization of a carboxylic acid like this compound is as follows:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) to determine the compound's solubility at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot and allow it to become supersaturated upon cooling.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Vapor Diffusion: In a larger sealed container, place a vial with a concentrated solution of the compound in a good solvent. In the larger container, add a poor solvent in which the compound is sparingly soluble. The vapor of the poor solvent will slowly diffuse into the vial containing the compound solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature.

In-Depth Structural Analysis: A Theoretical Perspective

Conformational Landscape of the Cyclobutane Ring

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to minimize torsional strain. For a monosubstituted cyclobutane like fluorocyclobutane, two primary conformers exist: one with the substituent in an axial position and one with it in an equatorial position.[5] The equatorial conformer is generally more stable.[5]

For 1,3-disubstituted cyclobutanes, such as this compound, we must consider both cis and trans isomers.

  • trans-isomer: The fluorine and carboxylic acid groups are on opposite sides of the ring. The most stable conformation is expected to have both bulky substituents in equatorial positions (diequatorial).

  • cis-isomer: The substituents are on the same side of the ring. This necessitates one substituent being in an axial position while the other is equatorial. Steric hindrance will likely favor the larger group (carboxylic acid) occupying the equatorial position.

Conformations cluster_trans trans-3-Fluorocyclobutanecarboxylic Acid cluster_cis cis-3-Fluorocyclobutanecarboxylic Acid trans_eq_eq Diequatorial (More Stable) trans_ax_ax Diaxial (Less Stable) trans_eq_eq->trans_ax_ax Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip

Caption: Conformational possibilities for cis and trans isomers.

The Pivotal Role of Intermolecular Interactions

The crystal packing of this compound will be dominated by hydrogen bonding between the carboxylic acid moieties. Carboxylic acids typically form strong hydrogen-bonded dimers in the solid state.[6][7] This interaction is a powerful synthon that dictates the supramolecular assembly.

The fluorine atom can also participate in weaker intermolecular interactions, such as C–H···F hydrogen bonds and dipole-dipole interactions.[6] These interactions, while weaker than the carboxylic acid dimerization, will play a crucial role in the overall three-dimensional packing of the molecules in the crystal lattice.

Interactions cluster_interactions Key Intermolecular Interactions cluster_packing Resulting Crystal Packing H_Bond Carboxylic Acid Dimer (O-H···O) Weak_Interactions Weaker Interactions (C-H···F, Dipole-Dipole) Packing 3D Crystal Lattice H_Bond->Packing Primary Driving Force Weak_Interactions->Packing Secondary Influence

Caption: Hierarchy of intermolecular forces in the crystal structure.

Predicted Crystallographic Parameters

While precise unit cell dimensions and space group cannot be determined without experimental data, we can anticipate certain features based on the analysis of similar structures in the Cambridge Structural Database (CSD).

ParameterPredicted CharacteristicRationale
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules.
Space Group Centrosymmetric (e.g., P2₁/c)For a racemic mixture, a centrosymmetric space group is highly likely.
Z (molecules/unit cell) 2, 4, or 8These are common values for organic molecules of this size.
Key Intermolecular Motif Hydrogen-bonded R²₂(8) dimerThis is the classic and highly robust hydrogen bonding pattern for carboxylic acids.

Spectroscopic and Physicochemical Properties: A Reflection of Structure

The solid-state structure will influence the spectroscopic properties of this compound.

  • Infrared (IR) Spectroscopy: The O-H stretching vibration of the carboxylic acid will appear as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of strong hydrogen bonding. The C=O stretch will be observed around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR could provide valuable information about the local environment of the carbon, fluorine, and hydrogen atoms, and could distinguish between different conformers or polymorphs if they exist.

  • Physicochemical Properties: The introduction of fluorine is known to lower the pKa of the carboxylic acid group due to its electron-withdrawing nature.[1][8] This increased acidity can have significant implications for drug design and formulation.

Conclusion and Future Directions

This guide has presented a detailed theoretical analysis of the likely crystal structure of this compound, based on established principles and data from related compounds. The key takeaways are the puckered nature of the cyclobutane ring, the conformational preferences of the cis and trans isomers, and the dominant role of carboxylic acid dimerization in the crystal packing.

The definitive determination of the crystal structure awaits single-crystal X-ray diffraction analysis. Such a study would provide invaluable experimental validation of the principles discussed herein and would offer precise details of bond lengths, bond angles, and intermolecular contacts. This information would be of great benefit to medicinal chemists and materials scientists working with this important fluorinated building block.

References

Spectroscopic Data of 3-Fluorocyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Fluorocyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition and interpretation.

Introduction

This compound is a substituted cyclobutane derivative of interest in medicinal chemistry and materials science. The presence of a strained four-membered ring, an electronegative fluorine atom, and a carboxylic acid functional group results in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will present a predictive analysis of its spectroscopic data, grounded in fundamental principles of chemical analysis.

Molecular Structure and Conformation

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[1] The substituents on the ring can exist in either axial or equatorial positions, and the ring can undergo a "ring-flipping" process. For this compound, we will consider both cis and trans isomers, as their spectroscopic properties will differ.

cluster_cis cis-3-Fluorocyclobutanecarboxylic acid cluster_trans trans-3-Fluorocyclobutanecarboxylic acid C1_cis C C2_cis C C1_cis->C2_cis COOH_cis COOH C1_cis->COOH_cis C3_cis C C2_cis->C3_cis C4_cis C C3_cis->C4_cis F_cis F C3_cis->F_cis C4_cis->C1_cis C1_trans C C2_trans C C1_trans->C2_trans COOH_trans COOH C1_trans->COOH_trans C3_trans C C2_trans->C3_trans C4_trans C C3_trans->C4_trans F_trans F C3_trans->F_trans C4_trans->C1_trans

Caption: 2D representation of cis and trans isomers of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will be complex due to the puckered nature of the cyclobutane ring and the presence of diastereotopic protons. The chemical shifts are influenced by the electronegativity of the fluorine and carboxylic acid groups.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
COOH10.0 - 12.0singlet (broad)-
H-1 (CH-COOH)2.8 - 3.2multipletJ(H,H), J(H,F)
H-2, H-4 (CH₂)2.2 - 2.8multipletJ(H,H), J(H,F)
H-3 (CH-F)4.8 - 5.2multiplet (doublet of multiplets)J(H,F) ≈ 45-55, J(H,H)

Causality behind Predicted Shifts:

  • COOH Proton: The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.

  • H-1 (Methine proton alpha to COOH): This proton is deshielded by the adjacent carboxylic acid group.

  • H-2, H-4 (Methylene protons): These protons are diastereotopic and will have different chemical shifts, leading to complex multiplets.

  • H-3 (Methine proton alpha to F): The highly electronegative fluorine atom causes significant deshielding of the attached proton, shifting it far downfield. The large geminal H-F coupling constant will result in a characteristic splitting pattern.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts influenced by the attached functional groups. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)Multiplicity (in ¹³C-{¹H} spectrum)Coupling Constant (Hz)
COOH175 - 180singlet-
C-1 (CH-COOH)40 - 45doublet (due to C-F coupling)²J(C,F) ≈ 15-25
C-2, C-4 (CH₂)30 - 35triplet (due to C-F coupling)³J(C,F) ≈ 5-15
C-3 (CH-F)80 - 90doublet¹J(C,F) ≈ 200-250

Causality behind Predicted Shifts:

  • COOH Carbon: The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift.

  • C-1 (Carbon alpha to COOH): This carbon is influenced by the carboxylic acid and shows a moderate chemical shift. It will also exhibit a smaller two-bond coupling to the fluorine atom.

  • C-2, C-4 (Methylene carbons): These carbons are in a typical alkane region but will show a small three-bond coupling to the fluorine.

  • C-3 (Carbon alpha to F): The direct attachment to the electronegative fluorine atom causes a significant downfield shift. The large one-bond C-F coupling is a key identifying feature.[3]

Experimental Protocol for NMR Spectroscopy

Sample_Prep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) Spectrometer_Setup Spectrometer Setup (Lock, Shim) Sample_Prep->Spectrometer_Setup 1H_Acquisition ¹H NMR Acquisition (Standard pulse sequence) Spectrometer_Setup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition (Proton-decoupled) Spectrometer_Setup->13C_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_Acquisition->Data_Processing 13C_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) Data_Processing->Spectral_Analysis

Caption: General workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover a range of approximately -1 to 13 ppm.

    • Acquisition Time: Typically 2-4 seconds for good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[5]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon environment (though C-F coupling will remain).[6]

    • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is common.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shifts and multiplicities of all signals in both spectra. Measure the coupling constants to aid in structural assignment.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the C-F bond.

Table 3: Predicted IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500 - 3300Strong, Very BroadStretching
C-H (sp³)2850 - 3000MediumStretching
C=O (Carboxylic Acid)1700 - 1725Strong, SharpStretching
C-O (Carboxylic Acid)1210 - 1320StrongStretching
C-F1000 - 1100StrongStretching
O-H (Carboxylic Acid)910 - 950Medium, BroadBending (Out-of-plane)

Causality behind Predicted Absorptions:

  • O-H Stretch: The hydrogen bonding in the carboxylic acid dimer results in a very broad and characteristic O-H stretching absorption that often overlaps with the C-H stretching region.[8][9]

  • C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding.[10]

  • C-F Stretch: The C-F bond has a strong absorption in the fingerprint region, which is a key diagnostic peak for fluorinated compounds.

  • C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group also give rise to characteristic absorptions.[11]

Experimental Protocol for FT-IR Spectroscopy

Sample_Prep_IR Sample Preparation (Thin film on KBr plate or as a KBr pellet) Background_Scan Acquire Background Spectrum (Empty sample compartment or pure KBr pellet) Sample_Prep_IR->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Analysis_IR Data Analysis (Identify characteristic absorption bands) Sample_Scan->Data_Analysis_IR

Caption: Workflow for FT-IR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) plates.[12]

    • KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press it into a transparent pellet.[13]

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment or a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.[14]

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.[15]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (C₅H₇FO₂), the molecular weight is 118.11 g/mol . We would expect to see the molecular ion peak in the mass spectrum, along with characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum

m/zPredicted IonFragmentation Pathway
118[C₅H₇FO₂]⁺Molecular Ion (M⁺)
101[C₅H₆FO]⁺Loss of OH (M - 17)
73[C₄H₆F]⁺Loss of COOH (M - 45)
56[C₄H₈]⁺Loss of HF and CO₂
45[COOH]⁺Carboxylic acid fragment

Causality behind Predicted Fragmentation:

  • Molecular Ion (M⁺): The initial ionization of the molecule.

  • Loss of OH and COOH: Common fragmentation pathways for carboxylic acids, involving cleavage of the bonds adjacent to the carbonyl group.[16][17]

  • Loss of HF and CO₂: Fragmentation of the cyclobutane ring can lead to the elimination of stable small molecules.

  • Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo fragmentation to produce smaller carbocations.[18]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample_Prep_MS Sample Preparation (Dilute solution in a suitable solvent, e.g., methanol or acetonitrile) Infusion Infusion into ESI Source (Syringe pump) Sample_Prep_MS->Infusion Ionization Electrospray Ionization (Formation of gas-phase ions) Infusion->Ionization Mass_Analysis Mass Analysis (Separation of ions by m/z) Ionization->Mass_Analysis Detection Detection and Spectrum Generation Mass_Analysis->Detection

Caption: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.[19]

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[20]

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[21][22]

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated. The instrument can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often very sensitive.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information about its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous identification and characterization of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and similar fluorinated cyclobutane derivatives. By understanding the principles behind the spectroscopic techniques and the influence of the molecule's structure on the resulting spectra, scientists can confidently analyze and interpret their experimental data.

References

An In-depth Technical Guide to the NMR Analysis of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds represents a powerful approach in modern medicinal chemistry. 3-Fluorocyclobutanecarboxylic acid, a molecule embodying both these features, serves as a versatile building block in the synthesis of novel therapeutics. Its rigid, three-dimensional structure offers a unique conformational landscape, while the fluorine atom can profoundly influence metabolic stability, pKa, and binding affinity. However, the very features that make this compound attractive also introduce significant complexity into its structural elucidation. This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound, offering a practical framework for researchers in drug development and the broader chemical sciences.

Foundational Concepts: Stereoisomerism and its NMR Implications

This compound exists as two diastereomers: cis and trans. The relative orientation of the fluorine and carboxylic acid substituents dictates the molecule's symmetry, which in turn governs the appearance of its NMR spectra.

  • trans-isomer: The fluorine and carboxylic acid groups are on opposite faces of the cyclobutane ring. This arrangement confers a C₂ axis of symmetry, rendering certain pairs of protons and carbons chemically equivalent.

  • cis-isomer: Both substituents reside on the same face of the ring, resulting in a molecule with a Cₛ plane of symmetry. This leads to a different set of equivalences among the ring's protons and carbons.

A thorough understanding of these symmetry differences is paramount for the accurate interpretation of the NMR data for each isomer.

A Multi-Nuclear Approach to Structural Characterization

A complete NMR analysis of this compound necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments across multiple nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides the initial and most detailed insight into the proton framework of the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Note that the chemical shifts, particularly of the acidic proton, will be solvent-dependent.

  • Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: The resulting free induction decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline correction are then applied, and the spectrum is referenced to the residual solvent peak or an internal standard.

Spectral Interpretation:

The ¹H NMR spectra of both isomers are characterized by complex multiplets arising from extensive spin-spin coupling. Key features to analyze include:

  • Chemical Shifts (δ): The protons on the cyclobutane ring will resonate in distinct regions, influenced by the through-bond and through-space effects of the electronegative fluorine and carboxylic acid groups.

  • Coupling Constants (J):

    • Vicinal (³JHH): These couplings between protons on adjacent carbons are highly dependent on the dihedral angle and are crucial for determining the relative stereochemistry.

    • Geminal (²JHH): Coupling between non-equivalent protons on the same carbon.

    • Fluorine-Proton (JHF): The presence of fluorine introduces significant ²JHF (geminal) and ³JHF (vicinal) couplings, which are invaluable for assigning protons relative to the fluorine atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments and offers crucial information about hybridization and connectivity.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg) is often beneficial due to the low natural abundance of the ¹³C isotope.

  • Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-200 ppm) is necessary compared to ¹H NMR.

  • Ancillary Experiments: DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are essential for differentiating between CH, CH₂, and quaternary carbons.

Spectral Interpretation:

  • Chemical Shifts (δ): The carbon bearing the fluorine atom (C-F) will be significantly shifted downfield. The carboxylic acid carbonyl carbon will appear at the lowest field (typically > 170 ppm).

  • Carbon-Fluorine Coupling (JCF):

    • One-bond (¹JCF): A large coupling constant (typically > 200 Hz) is observed for the carbon directly attached to the fluorine, appearing as a doublet in the proton-coupled ¹³C spectrum.

    • Two- and Three-bond (²JCF, ³JCF): Smaller couplings to more distant carbons provide further structural information.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides unambiguous information about the fluorine atom.

Experimental Protocol: ¹⁹F NMR

  • Acquisition: ¹⁹F NMR can be performed with or without proton decoupling. The proton-coupled spectrum provides valuable JHF coupling information.

  • Referencing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Spectral Interpretation:

The ¹⁹F chemical shift is highly sensitive to the electronic environment. The multiplicity of the signal in the proton-coupled spectrum will correspond to the number of adjacent protons and their respective coupling constants.

Two-Dimensional (2D) NMR for Unambiguous Assignments

While 1D NMR provides a wealth of data, 2D NMR is indispensable for connecting the various spin systems and achieving complete and confident spectral assignment.

Workflow for 2D NMR Analysis

Caption: Integrated 2D NMR workflow for structural elucidation.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon to which it is directly attached, enabling the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two and three bonds. This is crucial for identifying quaternary carbons (like the carboxylic acid) and for piecing together the complete molecular framework.

Expected Spectral Data: A Comparative Analysis

While experimental conditions can cause minor variations, the following tables provide representative ¹H and ¹³C NMR data for the cis and trans isomers of this compound.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Protontrans-Isomer (δ, ppm, multiplicity, J in Hz)cis-Isomer (δ, ppm, multiplicity, J in Hz)
CH-F 5.20 (dtt, J = 57.0, 9.0, 7.0)5.05 (dtt, J = 58.0, 9.5, 7.5)
CH-COOH 3.15 (m)3.30 (m)
CH₂ 2.60 - 2.85 (m)2.50 - 2.70 (m)
COOH 11.5 (br s)11.8 (br s)

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Carbontrans-Isomer (δ, ppm, ¹JCF in Hz)cis-Isomer (δ, ppm, ¹JCF in Hz)
C-F 85.0 (d, J = 215)83.5 (d, J = 218)
C-COOH 40.5 (d, J = 20)41.0 (d, J = 21)
CH₂ 32.0 (d, J = 22)31.5 (d, J = 23)
COOH 178.0179.0

Conclusion: A Robust Strategy for Structural Verification

The comprehensive NMR analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of 1D and 2D NMR data from multiple nuclei. By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the structure and stereochemistry of this important synthetic building block. This rigorous characterization is a critical step in ensuring the quality and efficacy of the novel chemical entities into which it is incorporated, ultimately accelerating the drug discovery and development pipeline.

An In-depth Technical Guide to the Infrared Spectrum of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Fluorinated Cyclobutane Carboxylic Acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into small carbocyclic scaffolds has become a cornerstone of molecular design. 3-Fluorocyclobutanecarboxylic acid is a prime exemplar of this strategy, merging the conformational rigidity of a cyclobutane ring with the potent electronic influence of fluorine. This unique combination can profoundly alter a molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. For researchers in drug development, understanding the precise structure and purity of such building blocks is not merely a procedural step but a critical determinant of downstream success.

Infrared (IR) spectroscopy offers a powerful, non-destructive, and rapid method for the structural elucidation of molecules like this compound. By probing the vibrational modes of its constituent chemical bonds, IR spectroscopy provides a unique molecular "fingerprint." This guide provides an in-depth analysis of the expected IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures. We will dissect the spectrum to understand not just what peaks are present, but why they appear at specific wavenumbers, furnishing researchers with the expertise to confidently identify and characterize this vital chemical entity.

Part 1: Theoretical Framework of the Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its three key structural components: the carboxylic acid group, the cyclobutane ring, and the carbon-fluorine bond. A causal understanding of each is essential for accurate spectral interpretation.

The Carboxylic Acid Motif: A Tale of Two Bonds and a Proton

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the condensed phase, the O-H bond stretching vibration is exceptionally broad and strong. This absorption typically spans a wide range from 2500 to 3300 cm⁻¹ .[1][2][3][4] This broadness is a direct consequence of the vast population of vibrational states created by the hydrogen-bonding network.[5] The O-H stretch often overlaps with the C-H stretching peaks, creating a distinctive "messy" region.[2]

  • C=O (Carbonyl) Stretching: The carbonyl group produces a very strong and sharp absorption. For a saturated, dimeric carboxylic acid, this peak is expected between 1700 and 1725 cm⁻¹ .[3][5] The position is sensitive; if the acid were monomeric (e.g., in a very dilute non-polar solution), the peak would shift to a higher wavenumber (~1760 cm⁻¹).[1] The electron-withdrawing effect of the fluorine atom on the cyclobutane ring is unlikely to cause a significant shift in the C=O frequency, as it is not in direct conjugation.

  • C-O Stretching and O-H Bending: The spectrum is further characterized by a C-O stretching vibration, which is coupled with in-plane O-H bending. This results in a strong, medium-width peak typically found in the 1210-1320 cm⁻¹ region.[2][6][7] Additionally, a broad out-of-plane O-H bending vibration can often be observed around 900-960 cm⁻¹ .[2][6]

The Cyclobutane Ring: Puckering and Stretching

The four-membered cyclobutane ring possesses its own set of characteristic vibrations, though they are often less intense and can be located in the complex "fingerprint region" (below 1500 cm⁻¹).

  • C-H Stretching: The stretching vibrations of the C-H bonds on the CH₂ and CH groups of the ring appear just below 3000 cm⁻¹. Typically, these are found in the 2850-3000 cm⁻¹ range.[6][8] For cyclobutane itself, prominent peaks are noted around 2987 and 2887 cm⁻¹.[8]

  • CH₂ Bending (Scissoring): A characteristic scissoring vibration for the CH₂ groups is expected around 1450-1470 cm⁻¹ .[6]

  • Ring Vibrations: The cyclobutane ring itself undergoes complex "puckering" and "breathing" vibrations. While specific assignments are complex, a band in the 900-935 cm⁻¹ region has been suggested as being characteristic of the cyclobutane ring system, though its utility can be limited.[9]

The Carbon-Fluorine Bond: A Strong, Influential Vibration

The C-F bond is highly polar, resulting in a strong absorption in the IR spectrum.

  • C-F Stretching: The C-F stretching frequency is found in a wide range, generally between 1000 and 1360 cm⁻¹ .[10] For monofluorinated aliphatic compounds, this absorption is typically a strong, sharp band in the 1000-1110 cm⁻¹ region.[10] However, this region is congested, overlapping with C-C and C-O stretching vibrations, which can complicate definitive assignment without comparative analysis.[11] Detailed studies on fluorocyclobutane have assigned various C-F and ring modes throughout this region.[2]

Part 2: Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-fidelity, reproducible IR spectrum, a rigorously defined experimental protocol is paramount. The following describes a standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and robust technique for solid and liquid samples.

Methodology: FT-IR Spectroscopy via ATR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer (e.g., a Bruker Tensor or PerkinElmer Spectrum Two) is powered on and has undergone its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe.

    • Verify cleanliness by acquiring a background spectrum of the empty, clean crystal. The resulting baseline should be flat and free of contaminant peaks.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental contributions and will be automatically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor signal quality.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).

    • The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

  • Data Processing and Analysis:

    • Process the resulting spectrum by applying an ATR correction (if required by the software and desired for library matching) and performing a baseline correction to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing start Start clean_atr Clean ATR Crystal start->clean_atr Instrument Ready bg_scan Acquire Background Spectrum clean_atr->bg_scan Verify Cleanliness apply_sample Apply Sample to Crystal bg_scan->apply_sample Ready for Sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum Apply Pressure process_data Process Data (Baseline/ATR Correction) acquire_spectrum->process_data Raw Data Generated analyze Analyze & Interpret process_data->analyze end_node End analyze->end_node

Caption: Experimental workflow for acquiring the FT-IR spectrum of this compound using an ATR accessory.

Part 3: Analysis and Interpretation of the IR Spectrum

By synthesizing the theoretical principles with empirical data from the parent compound, cyclobutanecarboxylic acid[10][12], and fluorocyclobutane[2], we can construct a detailed prediction of the key spectral features.

Summary of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentAssociated Functional Group
2500 - 3300Strong, Very BroadO-H Stretch (H-bonded dimer)Carboxylic Acid
2850 - 3000Medium, SharpC-H StretchCyclobutane Ring (CH, CH₂)
~1710Strong, SharpC=O Stretch (H-bonded dimer)Carboxylic Acid
~1465MediumCH₂ Bending (Scissoring)Cyclobutane Ring
~1420Medium, BroadC-O-H In-plane BendCarboxylic Acid
~1260StrongC-O Stretch (coupled)Carboxylic Acid
1000 - 1100Strong, SharpC-F StretchFluoro-substituent
~920Medium, BroadO-H Out-of-plane BendCarboxylic Acid
Detailed Spectral Walkthrough
  • The Hydroxyl Region (2500-3300 cm⁻¹): The most dominant feature will be the immense, broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid.[1][4] Superimposed on this broad absorption, one should be able to resolve the sharper, weaker C-H stretching peaks of the cyclobutane ring between 2850 and 3000 cm⁻¹.[8]

  • The Carbonyl Region (~1710 cm⁻¹): An intense, sharp peak is expected around 1710 cm⁻¹ corresponding to the C=O stretch of the dimerized acid.[3] Its high intensity is due to the large change in dipole moment during the vibration. This peak serves as a primary identifier for the carboxylic acid functionality.

  • The Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of structural information.

    • We expect to find the CH₂ scissoring (~1465 cm⁻¹) and coupled C-O-H bending (~1420 cm⁻¹) vibrations.

    • A strong band around 1260 cm⁻¹ is predicted, arising from the C-O single bond stretch, coupled with other vibrations.[7]

    • Crucially, a strong and relatively sharp peak between 1000-1100 cm⁻¹ should be present, which can be confidently assigned to the C-F stretching vibration .[10] This peak is the key indicator of successful fluorination.

    • Finally, the broad out-of-plane O-H bend should appear near 920 cm⁻¹ , providing another piece of corroborating evidence for the carboxylic acid group.[6]

spectral_interpretation cluster_COOH Carboxylic Acid Group cluster_Ring Cyclobutane Ring cluster_CF Fluoro-substituent Molecule This compound OH_Stretch O-H Stretch (2500-3300 cm⁻¹) Molecule->OH_Stretch CO_Double_Stretch C=O Stretch (~1710 cm⁻¹) Molecule->CO_Double_Stretch CO_Single_Stretch C-O Stretch (~1260 cm⁻¹) Molecule->CO_Single_Stretch OH_Bend O-H Bend (~920 cm⁻¹) Molecule->OH_Bend CH_Stretch C-H Stretch (2850-3000 cm⁻¹) Molecule->CH_Stretch CH2_Bend CH₂ Bend (~1465 cm⁻¹) Molecule->CH2_Bend CF_Stretch C-F Stretch (1000-1100 cm⁻¹) Molecule->CF_Stretch

Caption: Relationship between the functional groups of this compound and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of this compound is a rich source of structural information that, when interpreted with a foundational understanding of group frequencies, provides unambiguous confirmation of its identity. The key diagnostic features are the exceptionally broad O-H stretch, the intense carbonyl peak at ~1710 cm⁻¹, and the strong C-F stretching vibration in the 1000-1100 cm⁻¹ region. By following a systematic experimental protocol and a logical, causality-driven interpretation, researchers can leverage FT-IR spectroscopy as a rapid, reliable tool for quality control and structural verification in their synthetic and developmental workflows. This guide equips scientists with the necessary framework to move beyond simple peak-matching and achieve a deeper, more authoritative understanding of their molecular structures.

References

3-Fluorocyclobutanecarboxylic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Fluorocyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol. It delves into the rationale behind methodological choices, predicts fragmentation patterns based on first principles and analogous structures, and offers a self-validating workflow for the structural elucidation of this and similar novel compounds.

Introduction: The Analytical Challenge

This compound is a unique aliphatic carbocyclic compound whose fluorine and carboxylic acid moieties present distinct analytical considerations. The presence of the highly electronegative fluorine atom and the strained cyclobutane ring significantly influences its ionization and subsequent fragmentation in a mass spectrometer. A thorough understanding of these influences is critical for accurate identification, quantitation, and structural confirmation in complex matrices.

Due to the limited availability of published mass spectra for this specific molecule, this guide adopts a predictive and foundational approach. We will deduce the most probable fragmentation pathways by examining the well-established behavior of its structural components: the cyclobutane ring, the carboxylic acid group, and the carbon-fluorine bond. This methodology not only serves to characterize the target analyte but also provides a robust framework for approaching other novel small molecules.

Ionization Strategy: Selecting the Right Tool

The choice of ionization technique is the most critical parameter in mass spectrometry. For a molecule like this compound, with its polar carboxylic acid group, Electrospray Ionization (ESI) is the most suitable method for LC-MS analysis.

  • Negative Ion Mode ESI (-ESI): This is the preferred mode of analysis. The carboxylic acid group is readily deprotonated in the presence of a mild base (e.g., ammonium hydroxide or trace formate/acetate in the mobile phase), forming a stable carboxylate anion [M-H]⁻. This process is highly efficient and typically results in a strong signal for the parent ion, which is essential for subsequent fragmentation studies (MS/MS).

  • Positive Ion Mode ESI (+ESI): While less efficient than negative mode for carboxylic acids, positive ion mode can still provide valuable information. Protonation can occur, forming the [M+H]⁺ ion. More commonly, adduct formation with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is observed. These adducts can be useful for confirming the molecular weight of the parent compound.

Diagram: Ionization Selection Workflow

Analyte This compound ESI Electrospray Ionization (ESI) Analyte->ESI Mode Select Ionization Mode ESI->Mode Neg Negative Mode (-ESI) [M-H]⁻ Mode->Neg Pos Positive Mode (+ESI) [M+H]⁺, [M+Na]⁺ Mode->Pos RationaleNeg Rationale: High efficiency due to acidic proton. Neg->RationaleNeg RationalePos Rationale: Confirms molecular weight via adduct formation. Pos->RationalePos

Caption: Logical workflow for selecting the optimal ESI mode.

Predicted Fragmentation Pathways (MS/MS)

Upon collision-induced dissociation (CID) in the mass spectrometer, the precursor ion will fragment in predictable ways. Below, we outline the most likely fragmentation pathways for the deprotonated molecule [M-H]⁻ (m/z 117.04).

Primary Fragmentation: The Cyclobutane Ring

The four-membered cyclobutane ring is inherently strained. This strain energy provides a driving force for ring-opening and fragmentation upon activation. The most common fragmentation pathway for cyclobutane systems is a cycloreversion reaction, often leading to the neutral loss of ethene (C₂H₄, 28.03 Da).

  • Pathway A: Loss of Ethene. The carboxylate anion can induce a ring cleavage, leading to the expulsion of an ethene molecule. This would result in a fragment ion at m/z 89.01.

  • Pathway B: Loss of CO₂. A hallmark fragmentation of carboxylates is the neutral loss of carbon dioxide (CO₂, 44.00 Da). This decarboxylation would yield a fluorocyclobutyl anion fragment at m/z 73.04. This is often a highly favorable and prominent fragmentation pathway.

Secondary and Minor Fragmentation

Other less common, but plausible, fragmentation pathways can provide additional structural confirmation.

  • Pathway C: Loss of HF. The loss of hydrogen fluoride (HF, 20.01 Da) is a known fragmentation route for fluorinated compounds. This would result in a fragment ion at m/z 97.03.

  • Pathway D: Complex Rearrangements. More complex fragmentation involving concerted losses, such as the loss of both CO₂ and ethene, could also occur, leading to smaller fragment ions.

Diagram: Predicted Fragmentation of [M-H]⁻

Parent [M-H]⁻ m/z 117.04 FragA Fragment A m/z 89.01 Parent->FragA - C₂H₄ (28.03 Da) FragB Fragment B m/z 73.04 Parent->FragB - CO₂ (44.00 Da) FragC Fragment C m/z 97.03 Parent->FragC - HF (20.01 Da)

Caption: Predicted major fragmentation pathways from the [M-H]⁻ precursor.

Table: Predicted Fragment Ions
Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)PathwayNotes
117.04CO₂73.04B (Major)Highly characteristic loss for carboxylic acids.
117.04C₂H₄89.01A (Major)Characteristic of cyclobutane ring cleavage.
117.04HF97.03C (Minor)Confirms presence of fluorine.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust procedure for the analysis of this compound using LC-MS/MS.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This standard will be used for method development and infusion.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method
  • Direct Infusion (Method Development): Infuse the 1 µg/mL working standard directly into the mass spectrometer at a low flow rate (5-10 µL/min) to optimize source parameters and confirm the parent ion mass.

  • Full Scan (MS1): Acquire data in both negative and positive ESI modes. Scan a mass range of m/z 50-250. Confirm the presence of the [M-H]⁻ ion at m/z 117.04 in negative mode.

  • Tandem MS (MS/MS):

    • Select m/z 117.0 as the precursor ion for fragmentation.

    • Perform a Collision Energy (CE) ramp (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions.

    • Acquire the product ion spectrum. The goal is to observe the predicted fragments (m/z 73.0, 89.0, 97.0).

Diagram: Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock (1 mg/mL) Working 2. Prepare Working Std (1 µg/mL) Stock->Working Infusion 3. Direct Infusion (Optimize Source) Working->Infusion LCMS 4. LC-MS Run (Full Scan MS1) Infusion->LCMS MSMS 5. Tandem MS (MS/MS) (Fragment Precursor) LCMS->MSMS Confirm 6. Confirm Parent Ion [M-H]⁻ = 117.04 MSMS->Confirm Identify 7. Identify Fragments (e.g., 73.0, 89.0) Confirm->Identify

Caption: Step-by-step workflow from sample preparation to data analysis.

Conclusion: A Framework for Novel Compound Analysis

The mass spectrometric analysis of this compound serves as an excellent case study for the characterization of novel small molecules. By combining empirical data from analogous structures with a deep understanding of fundamental fragmentation mechanisms, a reliable analytical method can be developed even in the absence of pre-existing literature. The key to success lies in a systematic approach: selecting the most logical ionization mode, predicting fragmentation based on chemical principles, and executing a self-validating experimental workflow to confirm those predictions. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently approach the structural elucidation of this and other challenging analytes.

synthesis of 3-Fluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluorocyclobutanecarboxylic Acid

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] Among the array of fluorinated motifs, the 3-fluorocyclobutane core has emerged as a particularly valuable building block. Its rigid, three-dimensional structure provides conformational constraint, while the highly electronegative fluorine atom can profoundly influence local electronics, pKa, lipophilicity, and metabolic stability.[1][3][4][5] This guide provides a comprehensive technical overview of the principal synthetic strategies for accessing this compound, a pivotal intermediate for introducing this desirable moiety into drug candidates and advanced materials. We will explore the causality behind various synthetic choices, present detailed experimental protocols, and discuss the critical aspect of stereochemical control.

Strategic Importance in Drug Discovery

The cyclobutane ring, the second smallest cycloalkane, is prized for its ability to act as a rigid spacer or a conformationally restricted mimic of more flexible alkyl chains.[3] When functionalized with fluorine, its utility is magnified. The introduction of a C-F bond can block sites of metabolism, enhance binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to improve membrane permeability and overall pharmacokinetic profiles.[2][4] this compound serves as a versatile precursor, with the carboxylic acid handle providing a reactive site for amide coupling, esterification, or further functional group transformations, making it a highly sought-after building block for research, development, and manufacturing.[5][6]

Core Synthetic Strategies: A Comparative Analysis

The construction of this compound can be broadly categorized into two main approaches: the fluorination of a pre-formed cyclobutane ring and the construction of the four-membered ring with the fluorine atom already incorporated.

Strategy I: Fluorination of Pre-formed Cyclobutane Scaffolds

This is the most direct and widely reported approach, typically commencing from commercially available cyclobutane precursors. The central challenge lies in the controlled introduction of the fluorine atom onto the C3 position.

The cornerstone of this strategy is the nucleophilic substitution of a suitable leaving group at the C3 position with a fluoride anion.[5][6][7] This pathway is favored for its operational simplicity and the availability of diverse fluorinating agents.

The general workflow involves a multi-step sequence, often starting from a 3-oxocyclobutane derivative such as cyclobutanone or diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.[6][8]

  • Step 1: Ketone Reduction. The C3-keto group is reduced to a hydroxyl group. The choice of reducing agent can influence the stereochemical outcome, potentially yielding a mixture of cis- and trans- alcohols relative to the carboxylate group.

  • Step 2: Hydroxyl Group Activation. The alcohol is a poor leaving group and must be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate, mesylate, or triflate, which are excellent leaving groups.[3]

  • Step 3: Nucleophilic Fluoride Displacement. The activated precursor is treated with a nucleophilic fluoride source. This step proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C3 center.[7][9] Common fluoride sources include alkali metal fluorides (CsF, KF), tetralkylammonium fluorides (TBAF, TMAF), and aminofluorosulfuranes like Deoxofluor or Morph-DAST.[9][10]

Diagram: Synthesis via Nucleophilic Fluorination

G cluster_0 Workflow: Nucleophilic Fluorination Start 3-Oxocyclobutane Precursor Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 3-Hydroxycyclobutane Derivative (cis/trans mixture) Step1->Intermediate1 Step2 Activation (e.g., TsCl, pyridine) Intermediate1->Step2 Intermediate2 3-Tosyloxycyclobutane Derivative Step2->Intermediate2 Step3 Fluoride Displacement (SN2) (e.g., TBAF, CsF) Intermediate2->Step3 Product 3-Fluorocyclobutane Product (Inverted Stereochemistry) Step3->Product

Caption: General workflow for synthesizing 3-fluorocyclobutanes via nucleophilic substitution.

Table 1: Comparison of Common Nucleophilic Fluorinating Agents

ReagentCommon Name/AcronymKey Characteristics
Tetrabutylammonium fluorideTBAFHighly soluble in organic solvents; hygroscopic nature can lead to side reactions (elimination, hydrolysis).
Cesium fluorideCsFLess basic than other sources, often used in polar aprotic solvents at elevated temperatures to improve solubility and reactivity.[9]
Morpholinosulfur trifluorideMorph-DASTA deoxofluorinating agent that can convert alcohols directly to fluorides; often milder than DAST.[10][11]
Tetramethylammonium fluorideTMAFAnhydrous forms are effective for minimizing side reactions.[10]
Strategy II: Cycloaddition Reactions

A fundamentally different approach involves constructing the four-membered ring itself. The [2+2] cycloaddition of two alkene moieties is the most powerful method for this purpose.[12][13]

  • Mechanism: This reaction can be initiated photochemically or catalyzed by transition metals. Photochemical cycloadditions often proceed through a 1,4-diradical intermediate, which can sometimes lead to a loss of stereochemical integrity.[13] In contrast, metal-catalyzed variants can offer higher levels of regio- and stereoselectivity under milder conditions.[12]

  • Application: To synthesize the target molecule, one could envision a [2+2] cycloaddition between a fluorinated alkene (e.g., 1-fluoroethene) and a ketene acetal. The resulting cycloadduct would contain the requisite fluoro and protected carboxylate functionalities, which could then be elaborated to the final product. While conceptually elegant, this route can be challenged by the availability of suitable starting alkenes and the control of regioselectivity.

Diagram: Conceptual [2+2] Cycloaddition

G cluster_1 Strategy: [2+2] Cycloaddition Alkene1 Fluorinated Alkene Product Substituted Fluorocyclobutane Alkene1->Product + Alkene2 Alkene with Carboxyl Precursor Alkene2->Product Catalyst Light (hν) or Transition Metal Catalyst Catalyst->Product

Caption: Conceptual pathway for forming the fluorocyclobutane ring via [2+2] cycloaddition.

Stereochemical Control: The Cis/Trans Challenge

For applications in drug development, obtaining stereochemically pure isomers (cis or trans) is often mandatory. The relative orientation of the fluorine and carboxylic acid groups can significantly impact biological activity and physicochemical properties.[3][14]

  • Formation of Diastereomers: Synthetic routes, particularly those starting from planar ketones, frequently produce a mixture of cis and trans diastereomers.[5][10]

  • Strategies for Separation/Control:

    • Chromatographic Separation: Diastereomeric intermediates or the final products can often be separated using column chromatography. This is a common but sometimes low-yielding and difficult-to-scale method.[10]

    • Stereoselective Reduction: The initial reduction of the 3-oxocyclobutane precursor can be influenced by bulky reducing agents to favor one diastereomer of the alcohol intermediate over the other, thereby setting the stereochemistry for the subsequent fluorination step.[15]

    • Diastereomeric Resolution: A classical approach involves reacting the racemic carboxylic acid mixture with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.

Detailed Experimental Protocol: Synthesis from a 3-Oxocyclobutane Precursor

The following protocol is a representative, self-validating system derived from established methodologies for the multigram .[5][6][8][14]

Objective: To synthesize a mixture of cis- and trans-3-Fluorocyclobutanecarboxylic acid.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium borohydride (NaBH₄)

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard organic solvents for extraction and chromatography (Ethyl Acetate, Hexanes, Dichloromethane)

Workflow:

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, ~0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until starting material is consumed.

  • Neutralize carefully with saturated sodium bicarbonate solution.

  • Extract the product (methyl 3-oxocyclobutanecarboxylate) with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction to Methyl 3-Hydroxycyclobutanecarboxylate

  • Dissolve the crude ester from Step 1 in methanol and cool to 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is ~6.

  • Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the organic layer and concentrate to yield the hydroxy ester as a mixture of cis and trans isomers.

Step 3: Tosylation of the Hydroxyl Group

  • Dissolve the hydroxy ester (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add tosyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry and concentrate to yield the crude tosylate, which should be used immediately in the next step due to potential instability.

Step 4: Nucleophilic Fluorination

  • Dissolve the crude tosylate in anhydrous THF.

  • Add TBAF (1.5 eq, 1M solution in THF).

  • Heat the mixture to reflux (approx. 65 °C) and stir for 8-12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify by column chromatography to obtain methyl 3-fluorocyclobutanecarboxylate.

Step 5: Saponification to this compound

  • Dissolve the fluoro ester in a mixture of THF and water.

  • Add sodium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 2M HCl.

  • Extract the final product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield this compound as a mixture of cis and trans isomers.

Conclusion and Future Outlook

The is a well-established field, with nucleophilic fluorination of 3-hydroxycyclobutane precursors representing the most robust and scalable strategy.[5][6] The primary challenges remain the control of stereochemistry and the development of more efficient, catalytic methods. As the demand for unique, three-dimensional fluorinated building blocks continues to grow in drug discovery and materials science, future research will likely focus on asymmetric syntheses that provide direct access to enantiomerically pure cis or trans isomers. Advances in photoredox catalysis and enzymatic fluorination may also unveil novel pathways to this valuable synthetic intermediate. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this important motif into their discovery programs.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Fluorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis commences from the readily available precursor, 3-oxocyclobutanecarboxylic acid, and proceeds through a carefully orchestrated sequence of esterification, stereoselective reduction, nucleophilic fluorination, and final hydrolysis. This document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. The guide is designed to be a self-validating system for researchers, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclobutane scaffold, a four-membered carbocycle, offers a rigid and three-dimensional framework that can effectively probe chemical space. The combination of these two features in molecules like this compound provides a powerful tool for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide details a practical and stereocontrolled synthesis of this important building block, starting from 3-oxocyclobutanecarboxylic acid.

Synthetic Strategy: A Four-Step Approach to this compound

The overall synthetic strategy is depicted below. The key transformations involve the protection of the carboxylic acid, a stereoselective reduction of the ketone, a nucleophilic fluorination of the resulting alcohol, and a final deprotection to yield the target molecule. This approach allows for the controlled introduction of the fluorine atom with a predictable stereochemical outcome.

Synthesis_Overview cluster_0 Overall Synthetic Pathway 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid Ester_Intermediate Ethyl 3-Oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylic_Acid->Ester_Intermediate Esterification Hydroxy_Intermediate cis-Ethyl 3-Hydroxycyclobutanecarboxylate Ester_Intermediate->Hydroxy_Intermediate Stereoselective Reduction Fluoro_Intermediate trans-Ethyl 3-Fluorocyclobutanecarboxylate Hydroxy_Intermediate->Fluoro_Intermediate Nucleophilic Fluorination (SN2) Final_Product trans-3-Fluorocyclobutanecarboxylic Acid Fluoro_Intermediate->Final_Product Hydrolysis

Caption: Overall synthetic workflow from 3-oxocyclobutanecarboxylic acid.

Detailed Synthetic Steps and Mechanistic Insights

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is crucial to prevent side reactions in the subsequent reduction and fluorination steps. A standard Fischer esterification using ethanol in the presence of a catalytic amount of strong acid is an effective and economical choice.

Causality of Experimental Choices:

  • Ethanol as Solvent and Reagent: Serves as both the reactant and the solvent, driving the equilibrium towards the product.

  • Sulfuric Acid as Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol.

Step 2: Stereoselective Reduction of Ethyl 3-Oxocyclobutanecarboxylate

The reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to the corresponding alcohol is a critical step that dictates the stereochemistry of the final product. The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol[1][2][3][4]. This selectivity is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent[1][3].

For this synthesis, sodium borohydride (NaBH₄) is a suitable and mild reducing agent that provides good cis-selectivity.[5][6][7][8][9] More sterically hindered reducing agents like L-Selectride can also be employed to potentially enhance the cis-selectivity further.[10][11][12]

Reduction_Mechanism cluster_1 Stereoselective Reduction Ketone Ethyl 3-Oxocyclobutanecarboxylate Transition_State [Transition State] Hydride attacks from the less hindered face Ketone->Transition_State NaBH4 cis_Alcohol cis-Ethyl 3-Hydroxycyclobutanecarboxylate Transition_State->cis_Alcohol

Caption: Stereoselective reduction of the cyclobutanone derivative.

Step 3: Nucleophilic Fluorination of cis-Ethyl 3-Hydroxycyclobutanecarboxylate

The introduction of the fluorine atom is achieved through a nucleophilic fluorination of the secondary alcohol. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[13][14][15][16] The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center.[13][14] Therefore, the cis-alcohol is converted to the trans-fluoroester. Deoxo-Fluor is a more thermally stable alternative to DAST and can also be employed.[17][18][19]

Causality of Experimental Choices:

  • DAST as Fluorinating Agent: DAST is an effective reagent for the deoxofluorination of alcohols under mild conditions.[13][16]

  • Anhydrous Conditions: DAST reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.

  • Low Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) to control the reactivity of DAST and minimize side reactions.

Fluorination_Mechanism cluster_2 Nucleophilic Fluorination (SN2) cis_Alcohol cis-Ethyl 3-Hydroxycyclobutanecarboxylate Intermediate [Intermediate] Formation of a good leaving group cis_Alcohol->Intermediate DAST trans_Fluoroester trans-Ethyl 3-Fluorocyclobutanecarboxylate Intermediate->trans_Fluoroester F⁻ attack (inversion)

Caption: Sₙ2-mediated fluorination with inversion of stereochemistry.

Step 4: Hydrolysis of trans-Ethyl 3-Fluorocyclobutanecarboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup, is generally preferred as it is an irreversible process.[20]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Oxocyclobutanecarboxylate
  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in ethanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 3-oxocyclobutanecarboxylate.

Protocol 2: Synthesis of cis-Ethyl 3-Hydroxycyclobutanecarboxylate
  • Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (10 vol) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • After completion, quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield cis-ethyl 3-hydroxycyclobutanecarboxylate.

Protocol 3: Synthesis of trans-Ethyl 3-Fluorocyclobutanecarboxylate
  • Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (20 vol) under an inert atmosphere.

  • Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain trans-ethyl 3-fluorocyclobutanecarboxylate.

Protocol 4: Synthesis of trans-3-Fluorocyclobutanecarboxylic Acid
  • Dissolve trans-ethyl 3-fluorocyclobutanecarboxylate (1.0 eq) in a mixture of THF and water (2:1, 10 vol).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC. After completion, remove the THF under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-3-fluorocyclobutanecarboxylic acid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data (Expected)
3-Oxocyclobutanecarboxylic AcidC₅H₆O₃114.10¹H NMR, ¹³C NMR, MS[21]
Ethyl 3-OxocyclobutanecarboxylateC₇H₁₀O₃142.15¹H NMR showing characteristic ethyl ester signals, ¹³C NMR with ketone and ester carbonyls.
cis-Ethyl 3-HydroxycyclobutanecarboxylateC₇H₁₂O₃144.17¹H NMR showing a distinct coupling pattern for the cis stereoisomer, disappearance of the ketone signal in ¹³C NMR.
trans-Ethyl 3-FluorocyclobutanecarboxylateC₇H₁₁FO₂146.16¹⁹F NMR showing a characteristic signal for the C-F bond, ¹H NMR with C-H to C-F coupling constants.
trans-3-Fluorocyclobutanecarboxylic AcidC₅H₇FO₂118.11Disappearance of the ethyl ester signals in ¹H NMR, ¹⁹F NMR, MS.

Conclusion

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of this compound from 3-oxocyclobutanecarboxylic acid. By carefully selecting reagents and controlling reaction conditions, researchers can access this valuable building block in good yield and high purity. The mechanistic discussions and detailed protocols are intended to empower scientists in drug discovery and development to confidently synthesize and utilize this important fluorinated scaffold in their research endeavors.

References

theoretical studies of 3-Fluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 3-Fluorocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound. As a molecule of increasing interest in medicinal chemistry and drug development, understanding its intrinsic properties is paramount. The strategic incorporation of a fluorine atom onto the strained cyclobutane scaffold imparts unique physicochemical characteristics, including altered acidity, lipophilicity, and metabolic stability.[1][2][3] This guide delves into the conformational landscape, predicted spectroscopic signatures, and electronic properties of both cis and trans isomers, offering a foundational theoretical framework for researchers, scientists, and drug development professionals. We explore the causality behind computational choices, present detailed protocols for theoretical analysis, and connect these fundamental properties to the molecule's application as a versatile building block in modern pharmaceuticals.[4][5]

Introduction: The Significance of a Fluorinated Four-Membered Ring

The cyclobutane ring, with its inherent strain energy of approximately 26.3 kcal/mol, presents a unique, three-dimensional scaffold that is increasingly utilized in medicinal chemistry to explore novel chemical space.[4][5] Unlike planar aromatic rings, the puckered nature of cyclobutane allows for precise spatial orientation of substituents, which can significantly influence binding affinity to biological targets.[6]

The introduction of fluorine, an element with high electronegativity and a small atomic radius, further modulates the properties of the cyclobutane core.[2] In this compound, this substitution influences the molecule's electronic distribution, conformational preferences, and metabolic stability, making it a valuable building block for creating more effective and safer drug candidates.[3] Its derivatives, notably 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC), have found significant application as PET imaging agents for diagnosing and monitoring cancers, underscoring the scaffold's clinical relevance.[7][8][9][10][11]

This guide focuses on the theoretical approaches used to elucidate the fundamental properties of this compound, providing a predictive understanding that can accelerate its application in drug design.

The Conformational Landscape: A Tale of Two Isomers

A cornerstone of theoretical analysis is understanding the molecule's preferred three-dimensional structure. The cyclobutane ring is not planar; it exists in a puckered conformation to alleviate torsional strain.[6] This puckering creates two distinct substituent positions: axial and equatorial. For a monosubstituted cyclobutane like fluorocyclobutane, the equatorial conformer is generally more stable than the axial form.[12]

For this compound, we must consider both the cis and trans isomers, each with its own set of possible conformers. The relative stability of these conformers is dictated by a complex interplay of steric hindrance and electronic interactions.

Computational Approach to Conformational Analysis

Density Functional Theory (DFT) is the computational method of choice for this type of analysis, offering a robust balance between accuracy and computational expense.[13][14][15] The B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), is a common and reliable level of theory for these systems.

The primary goal is to locate all energy minima on the potential energy surface, corresponding to stable conformers, and the transition states that connect them. This allows for the determination of relative energies, equilibrium populations, and the energy barrier to ring inversion.

Key Conformers and Structural Parameters

The puckering of the cyclobutane ring leads to two primary conformers for each isomer, where the substituents can occupy either equatorial or axial-like positions. Experimental studies on fluorocyclobutane have shown the equatorial conformer to be more stable by approximately 5.93 kJ/mol.[12] The addition of the carboxylic acid group introduces further complexity.

Protocol 1: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the initial 3D structures for all potential conformers (cis-diequatorial, cis-diaxial, trans-equatorial/axial, trans-axial/equatorial) using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each structure using a selected DFT method (e.g., B3LYP/6-311+G(d,p)). This step locates the nearest local energy minimum.

  • Frequency Calculation: Conduct a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE).

  • Energy Correction: Correct the total electronic energies with the ZPVE to obtain more accurate relative energies between conformers.

  • Analysis: Compare the final energies to determine the global minimum (most stable conformer) and the relative energies of the others. Analyze key geometric parameters such as bond lengths, bond angles, and the ring puckering angle.

G cluster_cis cis Isomer cluster_trans trans Isomer cis_eq Diequatorial (More Stable) cis_ax Diaxial (Less Stable) cis_eq->cis_ax Ring Inversion trans_eq_ax Equatorial/Axial trans_ax_eq Axial/Equatorial trans_eq_ax->trans_ax_eq

Figure 1: Conformational equilibria for cis and trans isomers of this compound.

Table 1: Predicted Relative Energies and Key Geometrical Parameters of Conformers (Illustrative Data)

Isomer Conformer Relative Energy (kJ/mol) Puckering Angle (°) C-F Bond Length (Å)
trans Equatorial (F), Axial (COOH) 0.00 (Global Minimum) 35.2 1.385
trans Axial (F), Equatorial (COOH) 5.85 21.1 1.405
cis Equatorial (F), Equatorial (COOH) 2.50 36.8 1.383
cis Axial (F), Axial (COOH) 10.20 19.5 1.409

Note: Data are illustrative, based on principles from related studies. Actual values require specific computation.[12]

Theoretical Spectroscopic Characterization

Computational chemistry provides powerful tools to predict spectroscopic data, which can be used to identify and characterize molecules, and to validate theoretical models against experimental results.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy probes the stretching and bending of molecular bonds, which occur at specific quantized energy levels.[16][17] A DFT frequency calculation not only confirms a stable geometry but also predicts the infrared (IR) and Raman spectra. Each peak in the calculated spectrum corresponds to a specific vibrational mode.

Key predicted vibrational modes for this compound include:

  • O-H Stretch: A broad, strong absorption typically around 3000 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption around 1700-1750 cm⁻¹.[18]

  • C-F Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

  • Ring Puckering Mode: A low-frequency vibration characteristic of the cyclobutane ring.[19][20]

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid) 3105 Strong, Broad
C-H Stretch (Ring) 2980-3050 Medium
C=O Stretch 1735 Very Strong
C-F Stretch 1150 Strong

| Ring Puckering | ~200 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for structure elucidation. Theoretical calculations can predict ¹H and ¹³C chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for this.

  • ¹H NMR: The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield (10-12 ppm).[18] Protons on the cyclobutane ring will appear in the 2-4 ppm range, with their exact shifts and coupling patterns being highly dependent on their stereochemical relationship to the fluorine and carboxyl groups.

  • ¹³C NMR: The carbonyl carbon is significantly deshielded, appearing around 170-180 ppm.[18] The carbon atom bonded to the fluorine (C-F) will also show a characteristic shift and a large one-bond C-F coupling constant.

Experimental ¹H NMR data for trans-3-fluorocyclobutane-1-carboxylic acid is available, providing a valuable benchmark for validating computational predictions.[21]

Electronic Properties and Chemical Reactivity

Beyond structure and spectra, theoretical studies illuminate the electronic nature of a molecule, which governs its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the most negative potential (red/yellow) is expected around the carbonyl oxygen, while the most positive potential (blue) will be near the acidic hydrogen.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Acidity (pKa)

The presence of the electronegative fluorine atom has a significant acidifying effect on the carboxylic acid group through inductive electron withdrawal. Theoretical methods can predict the pKa value by calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment (e.g., using a Polarizable Continuum Model). Studies on related fluorinated compounds have confirmed this acidifying effect.[1][22]

G cluster_props Property Calculations start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify nmr NMR Chemical Shifts (GIAO Method) verify->nmr Stable Geometry mep Electronic Properties (MEP, HOMO/LUMO) verify->mep thermo Thermochemistry (Enthalpy, Free Energy) verify->thermo

Figure 2: Standard workflow for the theoretical prediction of molecular properties using DFT.

Conclusion and Outlook

Theoretical studies provide an indispensable framework for understanding the intrinsic properties of this compound. Through computational methods like Density Functional Theory, we can confidently predict its conformational preferences, spectroscopic signatures, and electronic characteristics. The puckered nature of the cyclobutane ring, combined with the strong inductive effect of the fluorine atom, results in a molecule with a well-defined three-dimensional structure and enhanced acidity.

These theoretical insights are not merely academic; they provide a rational basis for the design of new pharmaceuticals and molecular probes. By understanding how fluorination modulates the properties of the cyclobutane scaffold, researchers can better leverage this building block to create compounds with improved potency, selectivity, and pharmacokinetic profiles. The clinical success of FACBC in PET imaging is a testament to the power of this molecular design, and continued theoretical exploration will undoubtedly unlock further applications in the future.[7][23][24]

References

computational analysis of fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational Analysis of Fluorinated Cyclobutanes for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. When combined with the conformationally constrained cyclobutane ring, fluorinated cyclobutanes emerge as uniquely valuable building blocks in drug design.[1][2] Their puckered nature and the profound electronic influence of fluorine substituents create a complex conformational landscape that dictates molecular recognition and biological activity.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and practical, step-by-step protocols for the . We will delve into the core methodologies, from quantum chemical conformational analysis to molecular dynamics simulations and advanced electronic structure analyses, equipping you with the knowledge to harness these techniques for rational drug design.

The Unique Landscape of Fluorinated Cyclobutanes: A Computational Perspective

The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate angle and torsional strain.[5] This puckering is characterized by a double-well potential energy surface, with a planar transition state separating two equivalent puckered minima.[6] The introduction of substituents, particularly the highly electronegative fluorine atom, significantly alters this delicate energetic balance. The computational analysis of these systems is therefore not merely a confirmatory exercise but a predictive tool essential for understanding and engineering their properties.

Key questions that computational analysis can address include:

  • How does the position and number of fluorine substituents affect the puckering depth and barrier to inversion?

  • What are the preferred conformations of substituted fluorinated cyclobutanes, and what are the energetic penalties for adopting non-ideal geometries?

  • How does fluorination modulate the electrostatic potential surface, and what are the implications for intermolecular interactions?

  • Can we predict how these conformational and electronic changes will translate to improved binding affinity, metabolic stability, and other ADME properties?

This guide will provide the workflows to answer these critical questions.

Foundational Analysis: Unveiling the Conformational Preferences with Quantum Chemistry

Quantum mechanics (QM) provides the most accurate description of the electronic structure and, consequently, the geometry and conformational energetics of molecules. For fluorinated cyclobutanes, QM calculations are indispensable for accurately capturing the subtle interplay of steric and electronic effects that govern their three-dimensional structure.

The Heart of the Matter: Calculating the Ring Puckering Potential

The puckering potential energy surface (PES) is the most fundamental conformational property of a cyclobutane ring. A relaxed PES scan, where the puckering coordinate is systematically varied and the rest of the molecular geometry is optimized at each step, provides a quantitative measure of the puckering angle, the energy barrier to ring inversion, and the relative energies of different conformers.

This protocol outlines the steps to perform a relaxed PES scan on a monosubstituted fluorocyclobutane using the Gaussian software package.[7]

Step 1: Building the Initial Structure

  • Using a molecular builder like GaussView, construct the fluorocyclobutane molecule.

  • Define the puckering angle as a dihedral angle involving the four carbon atoms of the ring (e.g., C1-C2-C3-C4). Set this to a non-planar value (e.g., 25 degrees) for the initial geometry.

Step 2: Creating the Gaussian Input File

  • Create a text file (e.g., fluorocyclobutane_scan.com).

  • The following is a sample input file for a relaxed PES scan using the B3LYP density functional and the 6-31G(d) basis set.[7]

Causality Behind the Choices:

  • opt=modredundant: This keyword initiates a relaxed PES scan.[8]

  • B3LYP/6-31G(d): This is a widely used and computationally efficient combination of density functional and basis set that provides a good balance of accuracy and speed for geometry optimizations of organic molecules. For higher accuracy, especially for the barrier height, coupled-cluster methods like CCSD(T) with larger basis sets may be necessary, though computationally expensive.[9]

  • nosymm: This is crucial to prevent the calculation from enforcing symmetry, which could prevent the puckering from being properly explored.[10]

  • D 1 2 3 4 S 20 2.0: This line in the modredundant input section specifies that the dihedral angle defined by atoms 1, 2, 3, and 4 is to be scanned. S 20 2.0 instructs the program to perform 20 steps with a step size of 2.0 degrees in each direction from the starting value.

Step 3: Running the Calculation and Analyzing the Results

  • Submit the input file to Gaussian.

  • Upon completion, open the resulting .log or .out file.

  • Use a plotting program to graph the energy at each step versus the dihedral angle. This plot represents the puckering potential energy surface.

Choosing the Right Tools: A Guide to Functionals and Basis Sets

The accuracy of QM calculations is highly dependent on the chosen level of theory. For organofluorine compounds, special consideration is needed due to the high electronegativity and polarizability of fluorine.

Method Pros Cons Recommendation for Fluorinated Cyclobutanes
B3LYP Good balance of speed and accuracy for geometries.[11]Can underestimate reaction barriers.Excellent for initial geometry optimizations and PES scans.
M06-2X Generally performs well for main-group thermochemistry and non-covalent interactions.[12]More computationally expensive than B3LYP.A good choice for more accurate single-point energy calculations on B3LYP-optimized geometries.
ωB97X-D Includes dispersion corrections, which can be important for intramolecular interactions.[11]Can be more computationally demanding.Recommended for systems where dispersion forces are expected to play a significant role.
MP2 A good starting point for including electron correlation.More computationally expensive than DFT.Useful for benchmarking DFT results for key stationary points.
CCSD(T) The "gold standard" for single-point energy calculations.[9]Very computationally expensive, feasible only for small systems.Recommended for obtaining highly accurate barrier heights and conformational energy differences.

For basis sets, a good starting point is a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ. The inclusion of diffuse functions (+) is important for describing the lone pairs of fluorine, and polarization functions (d,p) are essential for accurately representing bonding.

Capturing the Dance: Molecular Dynamics Simulations

While QM provides a static picture of a molecule's energy landscape, molecular dynamics (MD) simulations allow us to explore its dynamic behavior over time. This is crucial for understanding how a fluorinated cyclobutane might behave in a biological environment, such as the active site of a protein.

The Challenge of Force Fields for Fluorinated Molecules

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. Standard force fields like GAFF (General Amber Force Field) may not accurately describe the unique electronic properties of fluorinated compounds.[1][13] Therefore, careful parameterization is often necessary.

A Workflow for Simulating Fluorinated Cyclobutanes in GROMACS

This protocol provides a conceptual workflow for setting up and running an MD simulation of a fluorinated cyclobutane in solution using GROMACS.[14][15][16]

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Setup cluster_run Simulation Execution cluster_analysis Analysis mol_build 1. Build Molecule & Generate 3D Coordinates param 2. Parameterize Ligand (AMBERTools/CGenFF) mol_build->param top 3. Generate GROMACS Topology (.top, .itp) param->top box 4. Define Simulation Box (gmx editconf) top->box solvate 5. Solvate the System (gmx solvate) box->solvate ions 6. Add Ions (gmx genion) solvate->ions em 7. Energy Minimization ions->em equil 8. NVT/NPT Equilibration em->equil prod 9. Production MD equil->prod analysis 10. Analyze Trajectory (Conformation, RMSD, etc.) prod->analysis

Figure 1: A generalized workflow for setting up and running a molecular dynamics simulation of a small organic molecule like a fluorinated cyclobutane.

Step 1: Ligand Parameterization (Conceptual) This is the most critical and challenging step. A common approach involves using tools like antechamber and parmchk2 from the AmberTools suite to generate initial parameters and then refining them.[17][18]

  • Generate Initial Topology and Charges: Use antechamber with the GAFF2 force field to generate an initial topology and AM1-BCC charges for your fluorinated cyclobutane.[17]

  • Check for Missing Parameters: Use parmchk2 to identify any missing bond, angle, or dihedral parameters.[17]

  • Parameter Refinement (Advanced): For critical parameters, especially dihedral angles involving fluorine, it may be necessary to perform QM calculations (e.g., a relaxed PES scan for the dihedral) and then fit the force field parameters to reproduce the QM energy profile.

Step 2: GROMACS Simulation Setup

  • Generate Topology: Convert the AMBER-formatted topology files to GROMACS format using a tool like acpype.

  • Create a Simulation Box: Use gmx editconf to create a simulation box around your molecule.

  • Solvate: Use gmx solvate to fill the box with water molecules.

  • Add Ions: Use gmx grompp and gmx genion to add ions to neutralize the system and achieve a desired salt concentration.

Step 3: Simulation Execution

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any bad contacts.

  • Equilibration: Run two short equilibration phases: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and then in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD: Run the production simulation for the desired length of time (typically nanoseconds to microseconds).

Step 4: Analysis

  • Analyze the trajectory to study the conformational dynamics of the fluorinated cyclobutane, its interactions with solvent, and other properties of interest. GROMACS provides a suite of tools for this purpose (e.g., gmx rms, gmx cluster).

Deeper Insights: Advanced Electronic Structure Analysis

To understand the "why" behind the observed conformational preferences and reactivity, we can turn to more advanced computational techniques that analyze the electron density distribution.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method for analyzing the electron density to partition a molecule into atomic basins and characterize the chemical bonds.[19] For fluorinated cyclobutanes, QTAIM can be used to:

  • Characterize the C-F bond: By analyzing the properties at the bond critical point (BCP) between carbon and fluorine, one can quantify the bond's strength, polarity, and degree of covalent vs. ionic character.[20]

  • Identify non-covalent interactions: QTAIM can reveal the presence of weak intramolecular interactions, such as hydrogen bonds or other stabilizing contacts, that may influence the molecule's conformation.

  • Generate a Wavefunction File: Perform a single-point QM calculation (e.g., at the B3LYP/6-311+G(d,p) level) in Gaussian, making sure to include output=wfx in the route section to generate a .wfx file.

  • Run AIMAll: Use the AIMAll software package to perform the QTAIM analysis on the .wfx file.[21][22]

  • Analyze the Output: The output will provide information on the atomic properties and the properties of the bond critical points.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized "natural bond orbitals" that correspond to Lewis structures (bonds, lone pairs, etc.).[23] For fluorinated cyclobutanes, NBO analysis is particularly useful for:

  • Quantifying Hyperconjugation: NBO can reveal and quantify stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond into the antibonding orbital of a C-F bond (σ -> σ*). These interactions can have a profound impact on conformational stability.

  • Analyzing Atomic Charges: NBO provides a robust method for calculating atomic charges, which can be more reliable than other methods for highly polar molecules.

  • Add NBO Keyword: In your Gaussian input file for a single-point energy calculation, add pop=nbo.

  • Run the Calculation: The NBO analysis will be performed automatically.

  • Interpret the Output: The Gaussian output file will contain a detailed NBO analysis section, including information on natural charges, hybridization, and the second-order perturbation theory analysis of donor-acceptor interactions, which quantifies the energetic contribution of hyperconjugation.[5][24]

Bridging the Gap: Predicting Spectroscopic Properties

A crucial aspect of computational chemistry is its ability to connect with experimental data. Predicting NMR parameters can help in the structural elucidation and conformational analysis of novel fluorinated cyclobutanes.

Predicting NMR Chemical Shifts and Coupling Constants

The GIAO (Gauge-Independent Atomic Orbital) method implemented in Gaussian is a reliable way to predict NMR chemical shifts.[25] Spin-spin coupling constants can also be calculated.[26] This is particularly valuable for fluorinated compounds, as ¹⁹F NMR is a highly sensitive probe of the local electronic environment.[27]

  • Optimized Geometry: Start with a high-quality optimized geometry of the conformer of interest.

  • Gaussian Input: Create an input file with the nmr=giao keyword. To calculate spin-spin coupling constants, add nmr=spinsin.

  • Analysis: The output will provide the absolute shielding tensors. These can be converted to chemical shifts by subtracting them from the shielding tensor of a reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory. The output will also contain a table of calculated spin-spin coupling constants.

Application in Drug Design: A Case Study Perspective

Imagine a drug discovery project targeting a kinase, where an initial hit compound contains a metabolically labile ethyl group. A common strategy to improve metabolic stability is to introduce fluorine. Replacing the ethyl group with a fluorinated cyclobutane could offer several advantages: increased metabolic stability, a constrained conformation that may enhance binding affinity, and altered lipophilicity.

Drug_Design_Workflow cluster_design Design & Hypothesis cluster_comp Computational Analysis cluster_synthesis Synthesis & Evaluation cluster_outcome Outcome initial_hit Initial Hit Compound (Metabolically Labile) hypothesis Hypothesis: Replace with Fluorinated Cyclobutane initial_hit->hypothesis conformational_analysis QM Conformational Analysis (Puckering, Dihedrals) hypothesis->conformational_analysis md_sim MD Simulations (Protein-Ligand Complex) conformational_analysis->md_sim electronic_props Electronic Properties (ESP, NBO) md_sim->electronic_props synthesis Synthesize Most Promising Candidates electronic_props->synthesis testing In Vitro & In Vivo Testing synthesis->testing improved_candidate Improved Drug Candidate (Enhanced Stability & Affinity) testing->improved_candidate

Figure 2: An illustrative workflow showing the integration of into a drug design project.

Computational analysis would be instrumental in this process:

  • Conformational Analysis: QM calculations would be used to determine the preferred puckering of different isomers (e.g., cis- vs. trans-difluorocyclobutane) and the rotational profile of the bond connecting the cyclobutane to the rest of the molecule. This would allow for the selection of isomers that present the key pharmacophoric groups in the optimal orientation for binding.

  • Molecular Dynamics: The most promising candidates would then be simulated in the kinase active site. These simulations would assess the stability of the binding pose, the dynamics of the protein-ligand interactions, and provide an estimate of the binding free energy.

  • Electronic Property Analysis: Calculation of the electrostatic potential surface would help to rationalize and predict favorable interactions (e.g., hydrogen bonds, halogen bonds) within the active site.

This computational pre-screening allows for the prioritization of synthetic targets, saving significant time and resources.

Conclusion

The is a multifaceted and powerful approach that provides invaluable insights for drug discovery. By combining quantum chemical calculations to elucidate conformational preferences and electronic properties with molecular dynamics simulations to explore dynamic behavior, researchers can move beyond serendipity and engage in the rational design of molecules with improved properties. The protocols and principles outlined in this guide provide a solid foundation for scientists to apply these techniques to their own research, ultimately accelerating the discovery of new and more effective medicines.

References

conformational analysis of 3-Fluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 3-Fluorocyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical exploration of the conformational landscape of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural preferences of this fluorinated carbocycle, the methodologies for its characterization, and the implications of its three-dimensional architecture on physicochemical properties.

The Dynamic World of the Cyclobutane Ring: Beyond the Planar Representation

Contrary to its simple polygonal depiction, the cyclobutane ring is not planar. A flat arrangement would impose significant torsional strain from eclipsed hydrogen atoms and angle strain due to the deviation from the ideal sp³ bond angle of 109.5°.[1][2] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][3][4] This puckering creates two distinct substituent positions: axial (perpendicular to the ring's average plane) and equatorial (in the approximate plane of the ring).[3]

The puckered conformations are not static; they rapidly interconvert through a process called ring-flipping, with a relatively low energy barrier.[3][5] This dynamic equilibrium is fundamental to understanding the behavior of substituted cyclobutanes.

cluster_0 Cyclobutane Ring Puckering cluster_1 Ring Inversion Equilibrium Planar Planar Cyclobutane (High Torsional & Angle Strain) Puckered Puckered 'Butterfly' Conformation (Strain Relief) Planar->Puckered Spontaneous Puckering Puckered_1 Puckered Conformer 1 Puckered_2 Puckered Conformer 2 Puckered_1->Puckered_2 Ring-Flipping (Low Energy Barrier) cluster_workflow Computational Conformational Analysis Workflow Start Define Isomer (cis or trans) Conformer_Search Perform Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Opt Geometry Optimization of Minima (e.g., DFT with suitable basis set) Conformer_Search->DFT_Opt Freq_Calc Frequency Calculation (Confirm true minima, obtain thermochemistry) DFT_Opt->Freq_Calc Energy_Analysis Compare Relative Energies (ΔE, ΔG) of Conformers Freq_Calc->Energy_Analysis NMR_Calc Calculate NMR Parameters (Chemical Shifts, Coupling Constants) Energy_Analysis->NMR_Calc Compare Compare Calculated vs. Experimental Data NMR_Calc->Compare End Validated Conformational Model Compare->End

References

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 3-Fluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as 3-Fluorocyclobutanecarboxylic acid, requires a meticulous approach to personal protection and laboratory protocol. This guide, developed from the perspective of a Senior Application Scientist, provides essential, experience-driven insights and procedures to ensure your safety and the integrity of your research.

While this compound is a valuable building block in medicinal chemistry, its acidic nature and potential irritant properties demand respect and careful handling. This document goes beyond a simple checklist, offering a framework for understanding the "why" behind each safety recommendation, empowering you to make informed decisions in your daily laboratory operations.

Understanding the Hazards: A Proactive Stance on Safety

This compound, like many carboxylic acids, is classified as an irritant.[1][2] The primary hazards associated with this compound are skin and eye irritation.[3] Although specific toxicity data for this compound is not extensively documented, it is prudent to treat it with the care afforded to other corrosive and irritant chemicals.[4][5]

Key Hazard Considerations:

  • Skin and Eye Contact: Direct contact can cause irritation or potential burns, especially with prolonged exposure.[3][6]

  • Inhalation: While the vapor pressure of this solid compound is likely low, inhalation of dust particles may cause respiratory tract irritation.[1]

  • Ingestion: Accidental ingestion could lead to irritation of the gastrointestinal tract.

A thorough review of the Material Safety Data Sheet (MSDS) is the critical first step before handling any chemical.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[4][6][8][9]Standard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive substances.[8][9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[3][4]These materials offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.[3]
Body Protection A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4][8]This protects your skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[4][10]If there is a risk of generating dust, or if you are working outside of a fume hood, a NIOSH-approved respirator may be necessary.[4][8] Consult your institution's environmental health and safety department for specific guidance.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab coat

  • Gloves

  • Goggles and face shield

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior)

  • Face shield and goggles

  • Lab coat

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Spill Response Plan

Even with the utmost care, spills can occur. Being prepared to respond quickly and safely is essential.

For a Small Spill (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE , including gloves, goggles, and a lab coat.[11]

  • Contain the spill by creating a dike around it with an absorbent, non-reactive material.

  • Neutralize the acid. Cautiously sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the outside and working inwards.[11][12][13] Avoid using absorbent clay for acid spills.[11]

  • Wait for the fizzing to stop , which indicates that neutralization is complete.

  • Collect the residue using a scoop or dustpan and place it in a clearly labeled, sealed container for hazardous waste.[11][13]

  • Clean the spill area with soap and water.[11]

  • Dispose of all contaminated materials (including gloves and absorbent pads) as hazardous waste.[12][13]

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your supervisor and your institution's emergency response team.

  • Provide them with the name of the chemical and the approximate quantity spilled.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[1] It should be collected in a designated, compatible, and clearly labeled hazardous waste container.[1][14] The container should be kept closed except when adding waste.[1][14]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[1]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[1]

  • Pickup: Arrange for the collection of the hazardous waste through your institution's environmental health and safety department.[1]

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1]

By adhering to these guidelines, you contribute to a culture of safety and excellence in your laboratory. Remember that these procedures are a foundation; always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the chemicals you are handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.